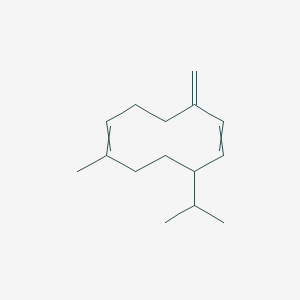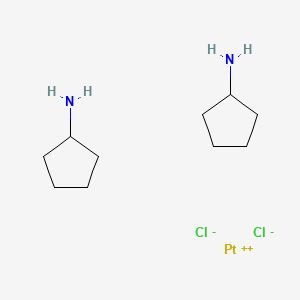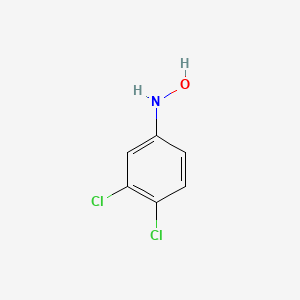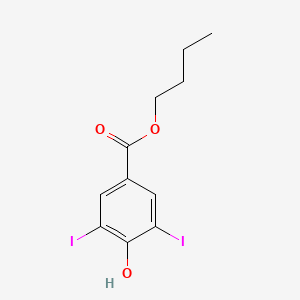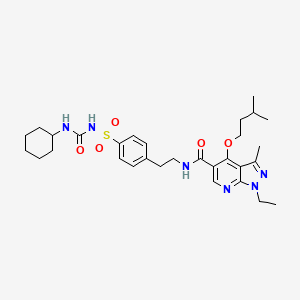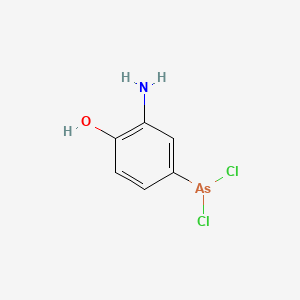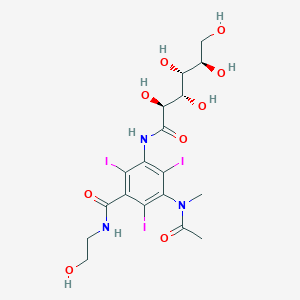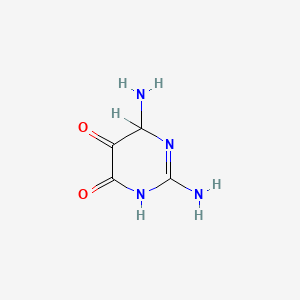
2,5-Diamino-4,5-diketopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-4,5-diketopyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diamino-4,5-diketopyrimidine can be achieved through various methods. One common approach involves the reaction of guanidine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-4,5-diketopyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,5-Diamino-4,5-diketopyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2,5-Diamino-4,5-diketopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
2,5-Diamino-4,6-diketopyrimidine: This compound is structurally similar but has different chemical properties and applications.
2,4-Diaminobutyric acid: Another related compound with distinct biological activities.
β-Cyano-L-alanine: A compound with similar structural features but different toxicological properties.
Uniqueness: 2,5-Diamino-4,5-diketopyrimidine is unique due to its specific chemical structure and the range of reactions it can undergo.
Properties
CAS No. |
32267-39-3 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4O2/c5-2-1(9)3(10)8-4(6)7-2/h9H,(H5,5,6,7,8,10) |
InChI Key |
ZMWZGZSARWJATP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=N1)N)N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)O |
Synonyms |
2,5-diamino-4,5-diketopyrimidine divicine divicine monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
![N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine](/img/structure/B1201694.png)


